molecular formula C14H14N2O B1636260 2-(2-Phenoxyphenyl)ethanimidamide

2-(2-Phenoxyphenyl)ethanimidamide

Cat. No.: B1636260
M. Wt: 226.27 g/mol
InChI Key: VLRREQZJADEHDQ-UHFFFAOYSA-N
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Description

2-(2-Phenoxyphenyl)ethanimidamide (CAS: 885953-99-1) is an ethanimidamide derivative featuring a phenoxyphenyl substituent. Its molecular formula is C₁₄H₁₄N₂O, with a molecular weight of 226.27 g/mol . The compound’s structure includes a phenyl ring connected via an oxygen atom (phenoxy group) to a second phenyl ring, with an ethanimidamide moiety (–NH–C(=NH₂)–) attached.

Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

2-(2-phenoxyphenyl)ethanimidamide

InChI

InChI=1S/C14H14N2O/c15-14(16)10-11-6-4-5-9-13(11)17-12-7-2-1-3-8-12/h1-9H,10H2,(H3,15,16)

InChI Key

VLRREQZJADEHDQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2CC(=N)N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2CC(=N)N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., –NO₂ in compound 24 ) enhance stability but may reduce solubility.
  • Bulkier groups (e.g., phenoxyphenyl in the target compound) may enhance steric hindrance, affecting receptor interactions.
  • Chlorine substituents (e.g., 2,6-dichlorophenyl in ) increase lipophilicity, influencing membrane permeability.

Trends :

  • Nitro-substituted derivatives exhibit higher yields (93% for compound 24 ), likely due to enhanced reactivity of the nitro group in nucleophilic substitutions.
  • Commercial availability of some derivatives (e.g., ) suggests scalable synthetic routes.

Insights :

  • Chlorinated derivatives (e.g., ) exhibit higher melting points, correlating with crystalline stability.
  • Thiophene-containing analogs () may offer improved solubility due to sulfur’s polarizability.

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